molecular formula C11H8F2N2O2 B13692473 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13692473
M. Wt: 238.19 g/mol
InChI Key: ZDTQHKGEDSCHQM-UHFFFAOYSA-N
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Description

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a carboxylic acid group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its difluorophenyl group enhances its stability and reactivity, while the imidazole ring provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.19 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H8F2N2O2/c1-5-9(11(16)17)15-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17)

InChI Key

ZDTQHKGEDSCHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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